A Comprehensive Technical Guide to 3-Trifluoromethylbenzamidine Hydrochloride
A Comprehensive Technical Guide to 3-Trifluoromethylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 3-Trifluoromethylbenzamidine hydrochloride. This compound is a key building block in medicinal chemistry and agrochemical research, valued for the unique characteristics imparted by its trifluoromethyl and amidine functional groups.
Core Chemical Properties
3-Trifluoromethylbenzamidine hydrochloride is a white solid that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its chemical attributes are summarized below.
| Property | Value | Reference |
| CAS Number | 62980-03-4 | [1][2] |
| Molecular Formula | C₈H₇F₃N₂·HCl | [1][2] |
| Molecular Weight | 224.61 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, dry, well-ventilated place | [1][3] |
Applications in Research and Development
3-Trifluoromethylbenzamidine hydrochloride is a strategically important compound in drug discovery and development.[4] Its utility stems from the synergistic effects of its core functional groups:
-
Trifluoromethyl (CF₃) Group : This moiety is a hallmark of many successful pharmaceuticals. It enhances critical properties such as lipophilicity (the ability to dissolve in fats, oils, and lipids), metabolic stability, and the binding affinity of a molecule to its biological target.[1][4]
-
Amidine Functional Group : Known for its ability to form strong hydrogen bonds, the amidine group frequently interacts with the active sites of enzymes. It can act as a mimic of natural substrates, making it a powerful component in the design of enzyme inhibitors, particularly for proteases and kinases.[4]
This combination makes the compound a powerful scaffold for creating new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.[4] Its primary applications include:
-
Pharmaceutical Development : It is a key intermediate in synthesizing novel drugs, especially in the fields of oncology and infectious diseases.[1]
-
Biochemical Research : Used in studies of enzyme inhibition to provide insights into enzyme mechanisms and identify potential therapeutic targets.[1]
-
Agrochemical Chemistry : Explored for its potential in developing more effective and environmentally friendly pesticides and herbicides.[1]
The structural features of 3-Trifluoromethylbenzamidine hydrochloride make it an ideal starting material for creating extensive compound libraries to explore structure-activity relationships (SAR).[4]
Experimental Protocols: Synthesis
While specific, detailed protocols for the synthesis of 3-Trifluoromethylbenzamidine hydrochloride are proprietary, a general and plausible method can be derived from established chemical literature for benzamidine derivatives. The process typically involves a two-step reaction starting from the corresponding benzonitrile.
Objective: To synthesize 3-Trifluoromethylbenzamidine hydrochloride from 3-Trifluoromethylbenzonitrile.
Step 1: Formation of Benzamidoxime
-
Reaction: 3-Trifluoromethylbenzonitrile is reacted with hydroxylamine hydrochloride to form 3-Trifluoromethylbenzamidoxime.
-
Methodology:
-
Dissolve 3-Trifluoromethylbenzonitrile and hydroxylamine hydrochloride in a suitable solvent, such as 90% ethanol.
-
Add a base, like potassium carbonate, to the mixture and stir until gas evolution ceases.
-
Heat the reaction mixture (e.g., to 80°C) for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.[5]
-
Remove the solvent under reduced pressure and cool the mixture to obtain the crude benzamidoxime product.
-
Step 2: Hydrogenation to Benzamidine and Salt Formation
-
Reaction: The intermediate 3-Trifluoromethylbenzamidoxime is reduced via catalytic hydrogenation to form 3-Trifluoromethylbenzamidine, which is then converted to its hydrochloride salt.
-
Methodology:
-
Dissolve the crude benzamidoxime in an appropriate solvent like ethanol.
-
Add a suitable hydrogenation catalyst (e.g., a supported nano-metal catalyst like Rhodium or Palladium).[5]
-
Introduce hydrogen gas into the reactor under pressure (e.g., 0.15 MPa) and react at room temperature for several hours.[5]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired 3-Trifluoromethylbenzamidine hydrochloride salt.
-
The final product is then filtered, washed, and dried.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Trifluoromethylbenzamidine hydrochloride.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side-shields, and a lab coat. If significant dust is present, a dust respirator is recommended.
-
Handling : Wash hands and any exposed skin thoroughly after handling.[3] Avoid breathing dust, fumes, or vapors.[3] Use only in a well-ventilated area.[3]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.[6]
-
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities : Avoid contact with strong oxidizing and reducing agents.[3]
This information is a summary. Always refer to the full Safety Data Sheet (SDS) before use.
Conclusion
3-Trifluoromethylbenzamidine hydrochloride is a versatile and valuable compound for scientific research, particularly in the pharmaceutical and agrochemical sectors. Its unique molecular structure, combining the stability and lipophilicity of a trifluoromethyl group with the reactive potential of an amidine group, makes it an essential building block for designing novel, potent, and effective molecules. Proper handling and adherence to established synthesis protocols are crucial for its safe and successful application in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Trifluoromethyl-benzamidine HCl | CAS 62980-03-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
